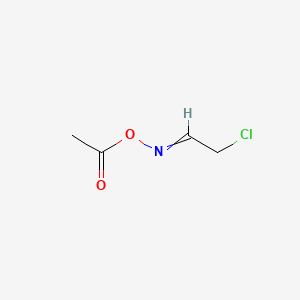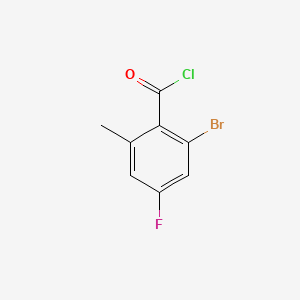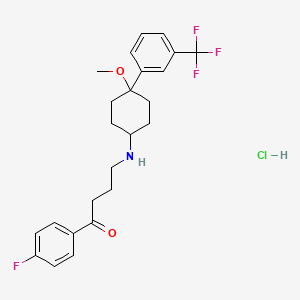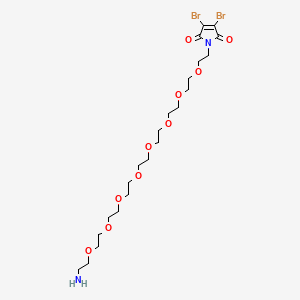
3,4-Dibromo-Mal-PEG8-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-Mal-PEG8-Amine: is a polyethylene glycol (PEG) linker containing a dibromomaleimide group and an amine group. The dibromomaleimide group allows for two points of substitution due to the presence of two bromine atoms. This compound is primarily used in research settings for its ability to react with various functional groups, making it a versatile tool in bioconjugation and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG8-Amine typically involves the reaction of a PEG chain with a dibromomaleimide group. The PEG chain is often functionalized with an amine group at one end, which can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) under mild conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the protection and deprotection of functional groups, purification through chromatography, and characterization using techniques like NMR and mass spectrometry to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-Mal-PEG8-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomaleimide group allows for substitution reactions where the bromine atoms are replaced by other nucleophiles.
Amide Bond Formation: The amine group can react with carboxylic acids or activated NHS esters to form stable amide bonds
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Amide Bond Formation: Often uses coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base
Major Products:
Substitution Reactions: Products where the bromine atoms are replaced by other functional groups.
Amide Bond Formation: Amide-linked conjugates with various biomolecules
Aplicaciones Científicas De Investigación
3,4-Dibromo-Mal-PEG8-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various assays and studies.
Medicine: Plays a role in drug development, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapies.
Industry: Utilized in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-Mal-PEG8-Amine involves its ability to form covalent bonds with various functional groups. The dibromomaleimide group reacts with thiols to form stable thioether bonds, while the amine group can form amide bonds with carboxylic acids or activated esters. These reactions enable the compound to act as a versatile linker in bioconjugation and drug development .
Comparación Con Compuestos Similares
3,4-Dibromo-Mal-PEG8-Boc-Amine: Contains a Boc-protected amine group that can be deprotected under acidic conditions to yield a free amine.
3,4-Dibromo-Mal-PEG2-Amine: A shorter PEG linker with similar functional groups.
Uniqueness: 3,4-Dibromo-Mal-PEG8-Amine is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous environments. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Propiedades
Fórmula molecular |
C22H38Br2N2O10 |
|---|---|
Peso molecular |
650.4 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione |
InChI |
InChI=1S/C22H38Br2N2O10/c23-19-20(24)22(28)26(21(19)27)2-4-30-6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-29-3-1-25/h1-18,25H2 |
Clave InChI |
LRKBUXLSGJUFOG-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


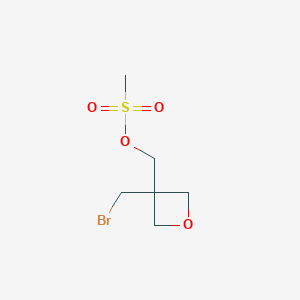
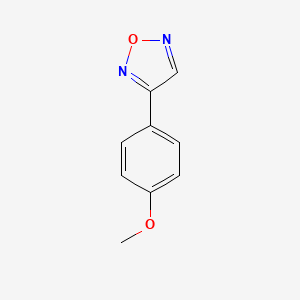
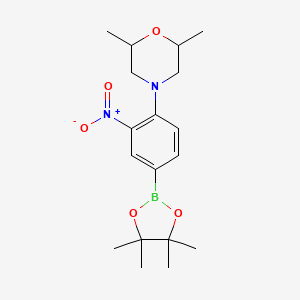
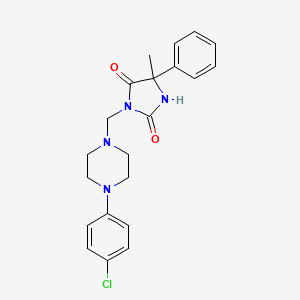
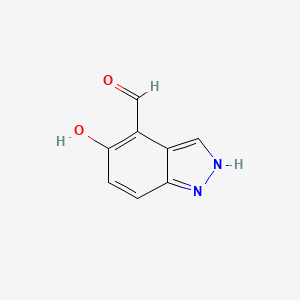
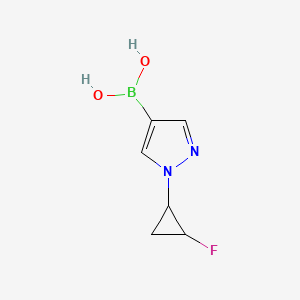
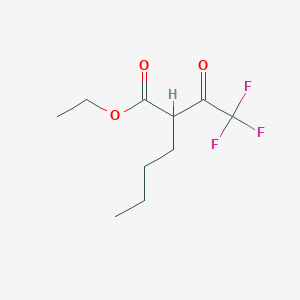
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
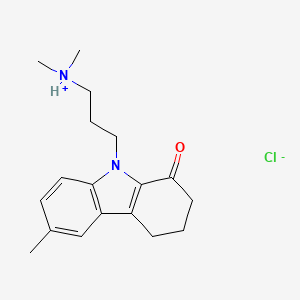
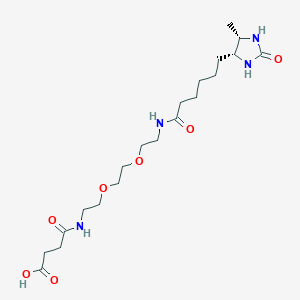
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)
